Scaffold Isomer Selectivity: [1,2,3]Triazolo[1,5-a]quinazoline vs. [1,2,4]Triazolo[4,3-a]quinazoline in Benzodiazepine and Adenosine Receptor Binding
The [1,2,3]triazolo[1,5-a]quinazoline scaffold of 866812-19-3 demonstrates a fundamentally different receptor binding profile compared to the isomeric [1,2,4]triazolo[4,3-a]quinazoline scaffold. Bertelli et al. (2000) reported that 3-phenyl-substituted [1,2,3]triazolo[1,5-a]quinazolines exhibited moderate affinity toward A1 adenosine receptors with Ki values in the sub-micromolar range, while showing a generalized decrease in benzodiazepine receptor affinity compared with earlier [1,2,4]triazoloquinazoline derivatives [1]. In contrast, the [1,2,4]triazolo[4,3-a]quinazoline scaffold (exemplified by 1-substituted-4-(3-methylphenyl) derivatives studied by Alagarsamy et al., 2005) demonstrated pronounced H1-antihistaminic activity in vivo, with compound II (1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one) achieving 70.0% protection against histamine-induced bronchospasm in conscious guinea pigs, equipotent to chlorpheniramine maleate (71%) [2]. This scaffold-dependent pharmacological divergence means that [1,2,3]triazolo[1,5-a]quinazolines such as 866812-19-3 are directed toward adenosine/benzodiazepine pathways, whereas [1,2,4]triazolo[4,3-a] isomers are primarily antihistaminic agents.
| Evidence Dimension | Receptor binding selectivity by scaffold isomer |
|---|---|
| Target Compound Data | [1,2,3]triazolo[1,5-a]quinazoline scaffold: moderate A1 adenosine receptor affinity (Ki ~ sub-μM range); decreased benzodiazepine receptor affinity (exact Ki varies by substituent) [1] |
| Comparator Or Baseline | [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one scaffold (1-methyl-4-(3-methylphenyl) derivative): 70.0% protection in H1-antihistaminic assay in vivo (guinea pig); equipotent to chlorpheniramine maleate (71%); sedation 7% vs. 25% for chlorpheniramine [2] |
| Quantified Difference | Scaffold isomerism directs pharmacology: [1,2,3]triazolo[1,5-a] → adenosine/benzodiazepine targets; [1,2,4]triazolo[4,3-a] → H1-antihistaminic targets. These scaffolds are not pharmacologically interchangeable. |
| Conditions | A1/A2A adenosine receptor radioligand binding assays (Bertelli 2000); in vivo H1-antihistaminic assay on conscious guinea pigs with histamine-induced bronchospasm (Alagarsamy 2005) |
Why This Matters
For procurement decisions, selecting the [1,2,3]triazolo[1,5-a] scaffold (866812-19-3) versus a [1,2,4]triazolo[4,3-a] analog determines whether the research targets adenosine/CNS pathways or H1-antihistaminic pathways—these scaffolds are not functionally interchangeable.
- [1] Bertelli, L.; Biagi, G.; Giorgi, I.; Livi, O.; Manera, C.; Scartoni, V.; Lucacchini, A.; Giannaccini, G.; Barili, P.L. Substituted 1,2,3-triazolo[1,5-a]quinazolines: synthesis and binding to benzodiazepine and adenosine receptors. Eur. J. Med. Chem. 2000, 35(3), 333–341. DOI: 10.1016/s0223-5234(00)90154-5. View Source
- [2] Alagarsamy, V.; Giridhar, R.; Yadav, R. Synthesis and H1-Antihistaminic Activity of Some Novel 1-Substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones. Biol. Pharm. Bull. 2005, 28(8), 1531–1534. View Source
